Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry
An In-depth Technical Guide to 6-(Trifluoromethoxy)indoline: Properties, Synthesis, and Application in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular entities with optimized pharmacological profiles is perpetual. Within this pursuit, certain structural motifs consistently emerge as "privileged scaffolds"—frameworks that demonstrate the ability to bind to multiple, diverse biological targets. The indoline core is one such scaffold, present in a multitude of natural products and clinically approved drugs.[1][2] Its utility is significantly amplified when functionalized with unique substituents that fine-tune its physicochemical properties.
This technical guide focuses on 6-(Trifluoromethoxy)indoline, a derivative that marries the versatile indoline framework with the powerful trifluoromethoxy (-OCF₃) group. The introduction of the -OCF₃ group, often considered a bioisostere of a methoxy or isopropyl group but with profoundly different electronic properties, can dramatically enhance metabolic stability, lipophilicity, and binding affinity.[3][4][5] This document, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of the core chemical properties, reactivity, synthetic strategies, and strategic applications of 6-(Trifluoromethoxy)indoline, positioning it as a key building block for next-generation therapeutics.
Part 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective utilization in synthesis and drug design. 6-(Trifluoromethoxy)indoline is a compound whose character is defined by the interplay between its heterocyclic core and the highly electronegative fluorinated substituent.
General Properties
The key identifying and physical properties of 6-(Trifluoromethoxy)indoline are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1H-indol-6-yl trifluoromethyl ether | |
| CAS Number | 959235-95-1 | |
| Molecular Formula | C₉H₈F₃NO | [6] |
| Molecular Weight | 203.16 g/mol | Calculated |
| Physical Form | Liquid or solid | |
| Purity (Typical) | ≥98% | |
| Storage Conditions | Refrigerator (2-8 °C), protected from light and moisture |
Spectroscopic Characterization (Predicted)
-
¹H NMR (Proton NMR):
-
Aromatic Region (δ 6.5-7.0 ppm): Three protons on the benzene ring are expected. The proton at C7 (ortho to the nitrogen) would likely appear as a doublet. The protons at C4 and C5 would exhibit more complex splitting (doublet or doublet of doublets) due to coupling with each other. The electron-donating nature of the indoline nitrogen and the electron-withdrawing -OCF₃ group will influence their precise chemical shifts.
-
Aliphatic Region (δ 3.0-3.6 ppm): The two methylene groups of the dihydro-pyrrole ring (C2 and C3) are expected to appear as two distinct triplets, each integrating to 2H, due to vicinal coupling (³JHH ≈ 7-8 Hz). The C2 protons adjacent to the nitrogen will be further downfield than the C3 protons.
-
NH Proton (δ 3.5-4.5 ppm): A broad singlet corresponding to the amine proton is expected. Its chemical shift can be highly variable depending on solvent and concentration.
-
-
¹³C NMR (Carbon NMR):
-
Aromatic Region (δ 110-155 ppm): Six distinct signals for the aromatic carbons are anticipated. The carbon bearing the -OCF₃ group (C6) will be significantly affected, and the carbon atoms of the C-F bond will show coupling (¹JCF).
-
-OCF₃ Group (δ ~121 ppm): The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 250-260 Hz).
-
Aliphatic Region (δ ~28-47 ppm): Two signals corresponding to the C2 and C3 carbons of the indoline ring are expected.
-
-
¹⁹F NMR (Fluorine NMR):
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the -OCF₃ group, typically appearing around δ -58 to -60 ppm (relative to CFCl₃).
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate, sharp absorption band around 3350-3450 cm⁻¹ for the secondary amine.
-
C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-O-C Stretch: A strong band in the 1250-1290 cm⁻¹ region, characteristic of aryl ethers.
-
C-F Stretches: Multiple strong, characteristic absorption bands in the 1100-1250 cm⁻¹ region.
-
Part 2: Synthesis and Chemical Reactivity
The utility of a building block is defined by its accessibility and its predictable reactivity. While specific vendor-grade synthesis routes are proprietary, a chemically sound and efficient pathway can be proposed based on established transformations.
Proposed Synthetic Pathway
A logical and robust method for the synthesis of 6-(Trifluoromethoxy)indoline involves the reduction of the corresponding indole derivative, 6-(Trifluoromethoxy)indole. This precursor can be prepared via standard indole synthesis methodologies.
Caption: Proposed two-step synthesis of 6-(Trifluoromethoxy)indoline.
Exemplary Synthesis Protocol (Hypothetical)
Step 1: Synthesis of 6-(Trifluoromethoxy)indole via Fischer Indole Synthesis.
-
To a stirred solution of 4-(trifluoromethoxy)phenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and add a solution of polyphosphoric acid (PPA).
-
Heat the mixture to 80-100 °C for 1-2 hours to effect cyclization.
-
Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 6-(trifluoromethoxy)indole.
Step 2: Reduction to 6-(Trifluoromethoxy)indoline.
-
Dissolve 6-(trifluoromethoxy)indole (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium cyanoborohydride (NaBH₃CN) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Basify the mixture to pH > 9 with 2M sodium hydroxide solution.
-
Extract the product with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting crude 6-(trifluoromethoxy)indoline can be purified by chromatography if necessary.
Chemical Reactivity Profile
The reactivity of 6-(Trifluoromethoxy)indoline is governed by two main features: the nucleophilic secondary amine and the electronically modified aromatic ring.
-
Reactions at the Nitrogen Atom: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile and a moderate base. It readily undergoes standard amine chemistry.
-
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a mild base (e.g., K₂CO₃, Et₃N) affords the corresponding N-alkylated indoline.
-
N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, Boc-anhydride) provides the N-acyl derivatives. This is also a common strategy for protecting the nitrogen during subsequent reactions.[1]
-
Reductive Amination: The secondary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form more complex tertiary amines.
-
-
Reactions on the Aromatic Ring (Electrophilic Aromatic Substitution - EAS): The outcome of EAS is determined by the competing directing effects of the activating amino group and the deactivating trifluoromethoxy group.
-
Amino Group: Strongly activating and ortho, para-directing. It will direct incoming electrophiles to the C5 and C7 positions.
-
Trifluoromethoxy Group: Strongly deactivating and meta-directing due to its powerful inductive electron-withdrawing effect.[3][5] It will direct incoming electrophiles to the C5 and C7 positions relative to itself.
-
Predicted Outcome: Both groups direct to the same positions (C5 and C7). The powerful activating effect of the amine will dominate, making the ring susceptible to EAS. The C5 position is sterically more accessible than the C7 position, making it the most likely site for substitution (e.g., bromination, nitration). However, harsh reaction conditions should be avoided to prevent side reactions. N-protection is often employed to moderate the amine's reactivity and improve selectivity.
-
Caption: Key reactivity pathways for 6-(Trifluoromethoxy)indoline.
Part 3: Strategic Value in Drug Development
The combination of the indoline scaffold and the trifluoromethoxy group creates a building block with immense potential for addressing key challenges in drug discovery, primarily related to absorption, distribution, metabolism, and excretion (ADME) properties.
The Trifluoromethoxy Group: A Bioactive Modifier
The -OCF₃ group is significantly more than just a fluorinated analog of the methoxy group. Its unique electronic properties confer several advantages highly sought after in drug design.[3][4]
-
Enhanced Lipophilicity: The -OCF₃ group is one of the most lipophilic single substituents. This increased lipophilicity can improve a drug's ability to cross cellular membranes, potentially enhancing bioavailability and brain penetration.[3][4]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3] Replacing a metabolically labile group (like a methoxy group, which is prone to O-dealkylation) with -OCF₃ is a proven strategy to increase a drug's half-life.
-
Electronic Modulation: As a potent electron-withdrawing group, -OCF₃ can significantly lower the pKa of nearby basic centers (like the indoline nitrogen), which can alter target binding interactions and solubility profiles.
-
Conformational Effects: The steric bulk and unique stereoelectronic properties of the -OCF₃ group can influence the preferred conformation of a molecule, potentially locking it into a more bioactive shape for receptor binding.[4]
Comparative Properties of Common Substituents
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Metabolic Stability |
| -H | 0.00 | Neutral | Variable |
| -CH₃ | +0.56 | Weakly Donating | Susceptible to Oxidation |
| -F | +0.14 | Withdrawing (Inductive) | High |
| -CF₃ | +0.88 | Strongly Withdrawing | Very High |
| -OCF₃ | +1.04 | Strongly Withdrawing | Very High |
(Data sourced from literature[3][5])
The Indoline Scaffold: A Proven Pharmacophore
The indoline structure is a cornerstone of medicinal chemistry.[1] Its rigid, bicyclic structure provides a defined three-dimensional shape for presentation of functional groups to a biological target. The nitrogen atom can act as a hydrogen bond donor or acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions.[1] This versatility is why the indoline core is found in drugs across a wide range of therapeutic areas, from oncology to cardiovascular disease.[1][2]
By using 6-(Trifluoromethoxy)indoline as a starting point, chemists can synthesize novel classes of compounds that leverage the established biological relevance of the indoline core while incorporating the ADME-enhancing properties of the trifluoromethoxy group. This strategy allows for the systematic optimization of lead compounds to produce drug candidates with improved efficacy, safety, and pharmacokinetic profiles.
Part 4: Safety and Handling
As with any laboratory chemical, proper handling of 6-(Trifluoromethoxy)indoline is essential for ensuring safety.
-
Hazard Identification: The compound is classified with the signal word "Warning". Associated hazard statements indicate that it may be:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, consistent with refrigerator storage conditions.[9]
-
Conclusion
6-(Trifluoromethoxy)indoline represents a powerful convergence of a privileged heterocyclic scaffold and a high-impact fluorine substituent. Its chemical properties—a nucleophilic nitrogen for straightforward derivatization and an activated aromatic ring for further functionalization—make it a versatile synthetic intermediate. More importantly, the trifluoromethoxy group imparts significant advantages in the context of drug design, offering a reliable tool to enhance metabolic stability and modulate lipophilicity. For scientists engaged in the synthesis of novel bioactive molecules, 6-(Trifluoromethoxy)indoline is not merely a reagent but a strategic component for the rational design of superior therapeutics.
References
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The Role of Trifluoromethyl Indoles in Modern Drug Discovery . Autech Industry Co., Limited. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. [Link]
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Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles . ACS Omega. [Link]
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Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals . Organic & Biomolecular Chemistry. [Link]
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GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE . Gujarat Fluorochemicals Limited. [Link]
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Trifluoromethoxy-containing pharmaceutical drugs . ResearchGate. [Link]
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Reactivity of 3-nitroindoles with electron-rich species . ResearchGate. [Link]
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21 Chemical Reactions of Indole . YouTube. [Link]
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Electrophilic Substitution Reactions of Indoles . ResearchGate. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent . PMC - NIH. [Link]
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2-methyl-6-(trifluoromethoxy)-1H-indol-1-ol . ChemSynthesis. [Link]
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Metal-Free C–C/C–N/C–C Bond Formation Cascade for the Synthesis of (Trifluoromethyl)sulfonylated Cyclopenta[b]indolines . American Chemical Society. [Link]
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